molecular formula C9H18N2O B1403670 N-methyl-1-(oxetan-3-yl)piperidin-4-amine CAS No. 1416323-12-0

N-methyl-1-(oxetan-3-yl)piperidin-4-amine

Cat. No.: B1403670
CAS No.: 1416323-12-0
M. Wt: 170.25 g/mol
InChI Key: HWCMLCZQNXQVPF-UHFFFAOYSA-N
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Description

N-methyl-1-(oxetan-3-yl)piperidin-4-amine is a chemical compound with the molecular formula C9H18N2O It is characterized by the presence of a piperidine ring substituted with an oxetane ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(oxetan-3-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with oxetane and methylating agents. One common method includes the following steps:

    Formation of the Piperidine Intermediate: Starting with a piperidine derivative, the compound is reacted with an appropriate oxetane derivative under controlled conditions to form the oxetane-substituted piperidine.

    Methylation: The intermediate is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(oxetan-3-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane or piperidine ring can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-methyl-1-(oxetan-3-yl)piperidin-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted piperidine or oxetane derivatives.

Scientific Research Applications

N-methyl-1-(oxetan-3-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(oxetan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(oxetan-3-yl)piperidine
  • 1-methyl-4-(oxetan-3-yl)piperidine
  • N-methyl-1-(oxetan-3-yl)pyrrolidine

Uniqueness

N-methyl-1-(oxetan-3-yl)piperidin-4-amine is unique due to the presence of both an oxetane ring and a piperidine ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-methyl-1-(oxetan-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-10-8-2-4-11(5-3-8)9-6-12-7-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCMLCZQNXQVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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